REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[O:12][CH:13]1[CH2:16][CH2:15][CH2:14]1.O1CCOCC1.CO.[Li+].[OH-]>CO.C(Cl)Cl.O>[Cl:10][C:8]1[CH:7]=[C:6]([CH3:11])[C:5]([O:12][CH:13]2[CH2:14][CH2:15][CH2:16]2)=[C:4]([CH:9]=1)[C:3]([OH:17])=[O:2] |f:3.4,5.6|
|
Name
|
5-chloro-2-cyclobutoxy-3-methyl-benzoic acid methyl ester
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)Cl)C)OC1CCC1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A stirring bar is added
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is completely consumed
|
Type
|
ADDITION
|
Details
|
by slowly adding dilute aqueous HCl (3%, ˜6 mL)
|
Type
|
ADDITION
|
Details
|
The contents of the flask are poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing EtOAc (30 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
39 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C(=O)O)C1)OC1CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |